alpha-CIS-BERGAMOTENE

Description

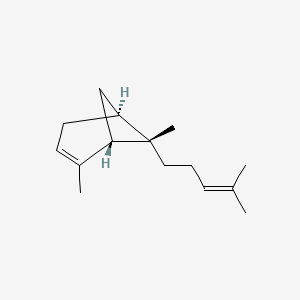

Structure

3D Structure

Properties

IUPAC Name |

(1S,5S,6S)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBFCQPIMVLNIU-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2CC1C2(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H]2C[C@@H]1[C@@]2(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501037120, DTXSID301336980 | |

| Record name | alpha-cis-Bergamotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-αlpha-cis-Bergamotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18252-46-5, 23971-87-1 | |

| Record name | alpha-cis-Bergamotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018252465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-cis-Bergamotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-αlpha-cis-Bergamotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-CIS-BERGAMOTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTF86SPQ4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclization of Farnesyl Derivatives

The foundational approach to α-cis-bergamotene synthesis involves the cyclization of farnesyl precursors. Larsen and Monti pioneered this strategy in 1977, utilizing acid-catalyzed cyclization of nerolidol derivatives to construct the bicyclo[3.1.1]heptane core. Key steps include:

-

Precursor Functionalization : Farnesol is converted to a tertiary allylic alcohol, which undergoes protonation to generate a carbocation intermediate.

-

Stereochemical Control : The cis-configuration is achieved via intramolecular cyclization under kinetic conditions, favoring the endo transition state.

A modified protocol by Derguini et al. (1981) introduced a prenylation step using organocuprates to install the 4-methyl-3-pentenyl side chain with >90% regioselectivity. This method remains influential for its efficiency in constructing the C6–C7 bond (Table 1).

Table 1: Comparative Analysis of Cyclization-Based Syntheses

Chiral Pool Synthesis

To address the challenge of stereoselectivity, chiral pool strategies employ terpene-derived starting materials. A 1969 study demonstrated the use of (+)-α-pinene as a chiral template, leveraging its inherent bicyclic framework to guide the formation of the (1R,5R,6R) configuration. The critical steps involve:

-

Oxidative Cleavage : α-Pinene is oxidized to pinonaldehyde.

-

Wittig Olefination : Introduction of the prenyl side chain using a stabilized ylide.

-

Stereoretentive Cyclization : Acid-mediated closure of the bicyclic system without racemization.

This method achieves enantiomeric excess (ee) of up to 98%, though yields are moderate (45–60%) due to side reactions during cyclization.

Biosynthetic Pathways

Enzymatic Cyclization in Plants

In Citrus bergamia, α-cis-bergamotene is biosynthesized via the mevalonate pathway. Farnesyl pyrophosphate (FPP) serves as the universal precursor, undergoing cyclization catalyzed by (–)-endo-α-bergamotene synthase. Key enzymatic features include:

-

Active Site Geometry : A hydrophobic pocket that enforces the cisoid conformation of FPP.

-

Carbocation Rearrangements : Sequential hydride and methyl shifts stabilize intermediates, culminating in C6–C1 bond formation.

Recent studies on fungal biosynthesis (e.g., Nectria spp.) revealed a divergent pathway involving a (2R,6R)-bicyclo[3.1.1]heptane intermediate, though this primarily yields α-trans isomers.

Metabolic Engineering

Heterologous production in Escherichia coli has been explored by co-expressing FPP synthase and terpene cyclases. A 2022 breakthrough achieved titers of 120 mg/L by optimizing the mevalonate pathway and using a fusion protein of limonene synthase and bergamotene synthase.

Industrial-Scale Production

Extraction from Natural Sources

α-cis-Bergamotene is isolated from bergamot oil (Citrus bergamia) via fractional distillation. Industrial protocols typically involve:

Table 2: Industrial Extraction Metrics

| Source Material | Purity (%) | Annual Yield (kg) | Major Producer |

|---|---|---|---|

| Bergamot peel | 95 | 500 | Italy |

| Lime peel | 88 | 200 | Mexico |

Semi-Synthetic Routes

To circumvent supply chain limitations, hybrid approaches combine microbial FPP production with chemical cyclization. For example, fermentatively derived FPP is treated with Lewis acids (e.g., SnCl₄) to yield α-cis-bergamotene at 70% efficiency.

Challenges and Optimization Strategies

Stereochemical Drift

A persistent issue in chemical synthesis is epimerization at C6 during workup. Solutions include:

Chemical Reactions Analysis

Types of Reactions

alpha-CIS-BERGAMOTENE undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding epoxide or alcohol derivatives.

Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Chemical Properties and Biosynthesis

Alpha-CIS-BERGAMOTENE (C₁₅H₂₄) is classified as a bicyclic sesquiterpenoid, characterized by its unique double bond configuration and bicyclic structure. The biosynthesis of this compound occurs mainly through the mevalonic acid pathway (MVA) in plants, utilizing farnesyl pyrophosphate as a precursor. Recent studies have also indicated crosstalk with the methyl-erythritol-phosphate (MEP) pathway, enhancing our understanding of its biosynthetic mechanisms .

Chemistry

This compound serves as a model compound for studying sesquiterpene biosynthesis and reaction mechanisms. Its chemical reactions include oxidation, reduction, and substitution, leading to various derivatives such as epoxides and alcohols.

Biology

Research highlights the antimicrobial and anti-inflammatory properties of this compound. It has shown efficacy against various pathogens, including fungi like Sclerotium rolfsii, while also exhibiting immunosuppressive effects that may aid in treating autoimmune conditions .

Medicine

The therapeutic potential of this compound is under investigation for developing new antimicrobial and anti-inflammatory agents. Its ability to modulate inflammatory pathways suggests applications in treating chronic inflammatory diseases .

Agriculture

In agricultural applications, this compound acts as a natural insecticide and repellent. Its role in attracting beneficial insects enhances integrated pest management strategies while contributing to sustainable agricultural practices .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Properties : Demonstrated significant activity against various pathogens.

- Insecticidal Effects : Functions as a natural insecticide by attracting predatory insects.

- Anti-inflammatory Effects : Modulates inflammatory pathways, reducing markers associated with inflammation.

- Antidiabetic Activity : Inhibits pancreatic lipase, suggesting potential benefits in regulating lipid metabolism .

Antifungal Activity Study

A study evaluated the antifungal efficacy of this compound against Sclerotium rolfsii. Results indicated strong antifungal potential with an IC50 value suggesting effective inhibition of fungal growth.

Insect Attraction Assay

Research revealed that this compound effectively attracts beneficial insects while repelling herbivorous pests, enhancing plant reproductive success and pest management strategies.

Anti-inflammatory Mechanism

Detailed analysis demonstrated that this compound modulates inflammatory pathways, reducing pro-inflammatory cytokines in vitro, indicating its potential for therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of alpha-CIS-BERGAMOTENE involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Trans-α-Bergamotene

- Structural Relationship : Trans-α-Bergamotene is the stereoisomer of α-Cis-Bergamotene, differing in the configuration of double bonds (trans vs. cis). This distinction impacts molecular geometry and interactions with biological targets.

- Functional Differences : Studies suggest that cis isomers often exhibit higher volatility and distinct pheromonal activities compared to trans isomers in plant-insect interactions .

- Occurrence : Both isomers are found in bergamot oil and other citrus plants, but their ratios vary depending on plant species and environmental conditions.

α-Humulene

- Structural Features : α-Humulene, a linear sesquiterpene, lacks the bicyclic framework of α-Cis-Bergamotene but shares the same molecular formula (C₁₅H₂₄).

- Biological Roles: While α-Cis-Bergamotene is primarily involved in insect repellency, α-Humulene is known for anti-inflammatory properties and is a key component in hops (Humulus lupulus) .

α-Copaene

- Structural Comparison : α-Copaene is a tricyclic sesquiterpene with a more complex ring system than α-Cis-Bergamotene. Both compounds are common in essential oils but differ in their ecological roles.

- Applications : α-Copaene is utilized in flavoring agents, whereas α-Cis-Bergamotene has niche applications in eco-friendly pest control .

Data Table: Key Compounds Compared

Functional and Ecological Comparisons

- Volatility and Emission : Cis isomers like α-Cis-Bergamotene are typically more volatile than trans isomers, influencing their efficacy as airborne semiochemicals .

- Insect Interactions : α-Cis-Bergamotene acts as a pheromone in certain moth species, whereas α-Humulene and α-Copaene show negligible insect-related activity.

- Industrial Applications : α-Cis-Bergamotene’s specificity in pest management contrasts with α-Humulene’s use in pharmaceuticals and α-Copaene’s role in fragrances.

Biological Activity

Alpha-cis-bergamotene, a sesquiterpene compound, is found in various essential oils and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and potential applications in agriculture and medicine.

This compound (C₁₅H₂₄) is characterized by its bicyclic structure and a specific double bond configuration. It is primarily extracted from plants such as bergamot and other citrus fruits. The compound exhibits a unique set of physicochemical properties that influence its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Properties

this compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it effectively inhibits the growth of fungi, particularly phytopathogens like Sclerotium rolfsii, which causes Southern blight in crops .

2. Insecticidal Effects

Research highlights the role of this compound as a natural insecticide. It attracts predatory insects that help control pest populations, thus contributing to integrated pest management strategies.

3. Anti-inflammatory and Immunosuppressive Effects

this compound exhibits anti-inflammatory properties, which may have implications for treating inflammatory diseases. Its immunosuppressive traits suggest potential applications in managing autoimmune conditions .

4. Antidiabetic Activity

Recent studies have indicated that this compound may inhibit pancreatic lipase, suggesting its potential as an antidiabetic agent by regulating lipid metabolism .

Case Studies

-

Antifungal Activity Study

A study evaluated the antifungal efficacy of this compound against Sclerotium rolfsii. Results showed that the compound inhibited fungal growth significantly, with an IC50 value indicating strong antifungal potential . -

Insect Attraction Assay

An investigation into the ecological role of this compound revealed its effectiveness in attracting beneficial insects while repelling herbivorous pests. This dual function enhances plant reproductive success and pest management strategies. -

Anti-inflammatory Mechanism

A detailed analysis of the anti-inflammatory effects demonstrated that this compound modulates inflammatory pathways, reducing markers associated with inflammation in vitro .

Data Tables

The following table summarizes key biological activities and their corresponding effects for this compound:

Q & A

Q. What analytical techniques are recommended for isolating and characterizing α-cis-bergamotene in plant extracts?

To isolate α-cis-bergamotene, combine gas chromatography-mass spectrometry (GC-MS) with preparatory liquid chromatography for high-purity separation . Validate structural identity using nuclear magnetic resonance (NMR) spectroscopy, focusing on stereochemical signals (e.g., NOESY for cis-configuration confirmation). Ensure purity assessments via thin-layer chromatography (TLC) with UV/fluorescence detection . For reproducibility, document solvent gradients, column specifications, and spectral acquisition parameters in the experimental section .

Q. How should researchers design experiments to study α-cis-bergamotene’s biosynthesis in plant systems?

Adopt a comparative transcriptomic and metabolomic framework:

- Hypothesis-driven sampling : Collect plant tissues at varying developmental stages and under stress conditions (e.g., herbivory) to trigger terpene synthase activity .

- Control groups : Include wild-type and mutant/knockdown lines (e.g., CRISPR-edited plants lacking key biosynthetic enzymes) .

- Data integration : Use correlation networks to link gene expression patterns (RNA-seq) with metabolite profiles (LC-MS/GC-MS) .

Ensure experimental replicates (n ≥ 3) and statistical power analysis to address biological variability .

Q. What are the best practices for ensuring reproducibility in α-cis-bergamotene extraction protocols?

- Standardize protocols : Specify solvent ratios (e.g., hexane:ethyl acetate), extraction durations, and temperature controls .

- Cross-validate methods : Compare yields across Soxhlet, supercritical fluid, and microwave-assisted extraction .

- Publish raw data : Share chromatograms, NMR spectra, and purity metrics in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for α-cis-bergamotene across studies?

Apply a systematic meta-analysis framework:

- Data harmonization : Normalize bioactivity metrics (e.g., IC50, EC50) across studies using standardized units .

- Covariate adjustment : Account for variables like solvent carriers (e.g., DMSO vs. ethanol) or cell line heterogeneity .

- Sensitivity analysis : Test whether contradictory findings stem from threshold effects (e.g., dose-response variability) .

Use tools like RevMan or MetaLab to quantify heterogeneity (I² statistic) and assess publication bias .

Q. What computational strategies are effective for modeling α-cis-bergamotene’s ecological interactions?

- Molecular docking : Simulate ligand-receptor binding with insect olfactory proteins (e.g., ORco receptors) using AutoDock Vina .

- Network analysis : Map plant-insect interaction networks via ecological databases (e.g., KEGG Plant Resource) to identify co-evolved species .

- Machine learning : Train random forest models on GC-MS datasets to predict emission patterns under climate stressors (e.g., drought) .

Q. How can researchers optimize α-cis-bergamotene quantification in complex matrices like soil or air samples?

- Matrix-specific calibration : Develop external standards spiked into blank matrices to correct for ionization suppression/enhancement in LC-MS .

- Sorbent selection : Test Tenax TA vs. PDMS fibers for volatile capture efficiency in thermal desorption-GC-MS .

- Limit of detection (LOD) validation : Perform spike-and-recovery experiments at concentrations ≤ 1 ppb to ensure environmental relevance .

Methodological Frameworks

- Literature review : Use SciFinder and Web of Science with Boolean strings (e.g., "α-cis-bergamotene AND (biosynthesis OR ecology)") to filter primary studies. Prioritize recent reviews for trend analysis .

- Research question formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope hypotheses . For example: “Does α-cis-bergamotene emission in Ocimum basilicum correlate with jasmonate signaling under herbivore stress?” .

- Data ethics : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing spectral datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.